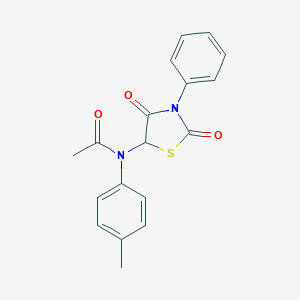

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DMAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAT is a thiazolidinedione derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising compound for use in various research fields.

Scientific Research Applications

Thiazolidinediones' Biological and Medicinal Applications

Pharmacological Properties and Structural Modifications : Thiazolidinediones, including structures related to N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, serve as a cornerstone in medicinal chemistry due to their wide range of pharmacological activities. These compounds, known for their antidiabetic, antimicrobial, and anticancer properties, allow for significant structural modifications to enhance biological activity. The versatility of the thiazolidinedione nucleus provides a foundation for the development of novel therapeutic agents, with modifications at the N-3 and C-5 positions being particularly critical for activity enhancement (Singh et al., 2022).

Anticancer and Antimicrobial Applications : The structural diversity of thiazolidin-4-ones, closely related to the specified acetamide, facilitates their application in designing anticancer and antimicrobial agents. Research highlights the potential of these compounds to serve as efficient drug agents by optimizing the structure for enhanced biological activity. This structural optimization aids in the development of new small molecules targeting various diseases, showcasing the compound's versatility in drug design (Mech et al., 2021).

Synthesis and Green Chemistry : The synthesis of thiazolidines and their derivatives, including the acetamide , emphasizes the integration of green chemistry principles. Utilizing methods like multicomponent reactions and click reactions, researchers aim to improve selectivity, purity, and yield of these compounds. Green synthesis approaches are highlighted for their environmental benefits and efficiency in producing thiazolidine derivatives with diverse therapeutic and pharmaceutical activities (Sahiba et al., 2020).

properties

IUPAC Name |

N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-12-8-10-15(11-9-12)19(13(2)21)17-16(22)20(18(23)24-17)14-6-4-3-5-7-14/h3-11,17H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXIBDMWXSGCHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2C(=O)N(C(=O)S2)C3=CC=CC=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B420401.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B420403.png)

![2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B420410.png)

![2,4-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B420411.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B420413.png)

![2-methyl-N-{2'-[(2-methylbenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420417.png)

![4-fluoro-N-{2'-[(4-fluorobenzoyl)amino]-1,1'-biphenyl-2-yl}benzamide](/img/structure/B420418.png)

![4-methyl-N-{2'-[(4-methylbenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420419.png)

![2-chloro-N-{2'-[(2-chlorobenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420420.png)

![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420424.png)